molecular formula C19H20N6O2 B12160445 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B12160445
M. Wt: 364.4 g/mol
InChI Key: UKTKKDWOOPWKLY-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a cinnoline core and a triazole moiety. These structural elements are known to impart significant biological activity, making the compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry approach, typically involving the reaction of azides with alkynes in the presence of a copper catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cinnoline ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme mechanisms and developing new biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, suggests possible applications in drug development for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnoline core and triazole moiety are crucial for binding to these targets, often through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Lacks the triazole moiety, which may reduce its biological activity.

    N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Lacks the cinnoline core, potentially affecting its binding affinity and specificity.

Uniqueness

The combination of the cinnoline core and triazole moiety in 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique and contributes to its distinct biological and chemical properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C19H20N6O2/c26-18(11-25-19(27)9-15-3-1-2-4-17(15)23-25)22-16-7-5-14(6-8-16)10-24-13-20-12-21-24/h5-9,12-13H,1-4,10-11H2,(H,22,26)

InChI Key

UKTKKDWOOPWKLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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